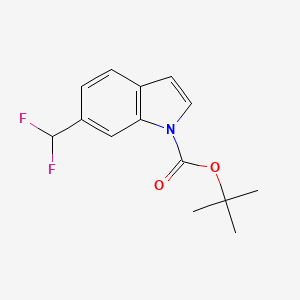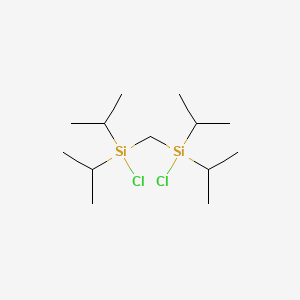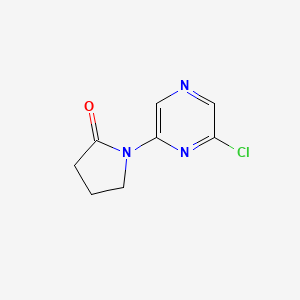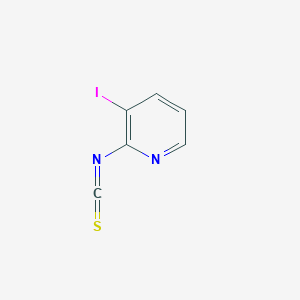
3-Iodo-2-isothiocyanatopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-isothiocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the third position and an isothiocyanate group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isothiocyanatopyridine typically involves the reaction of 3-iodopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the following steps:
Starting Material: 3-Iodopyridine.
Reagent: Thiophosgene (CSCl2) or thiocarbonyl-diimidazole.
Solvent: Dichloromethane (DCM).
Reaction Conditions: The reaction is carried out at low temperatures (around -5°C) and then gradually warmed to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also considered to minimize hazardous by-products.
化学反応の分析
Types of Reactions: 3-Iodo-2-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Addition Reactions: Nucleophiles such as primary amines or alcohols in the presence of a base like triethylamine (TEA).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Addition Products: Thiourea derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amino derivatives.
科学的研究の応用
3-Iodo-2-isothiocyanatopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-Iodo-2-isothiocyanatopyridine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
3-Iodo-2-isothiocyanatobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Iodo-3-isothiocyanatopyridine: Isomer with the positions of the iodine and isothiocyanate groups reversed.
3-Iodo-2-isothiocyanatothiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness: 3-Iodo-2-isothiocyanatopyridine is unique due to the presence of both an iodine atom and an isothiocyanate group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives. The pyridine ring also imparts additional stability and electronic properties compared to other similar compounds.
特性
分子式 |
C6H3IN2S |
|---|---|
分子量 |
262.07 g/mol |
IUPAC名 |
3-iodo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3IN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |
InChIキー |
BWOBSTCJTIUWSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)N=C=S)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


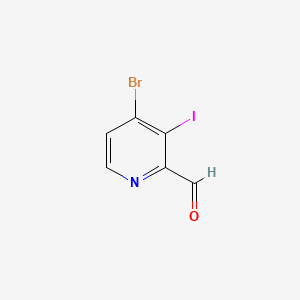
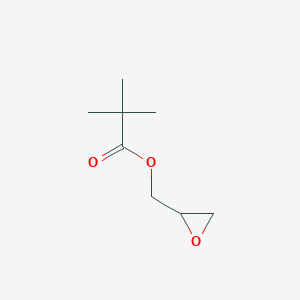
![8-Bromo-2-methyl-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indazole](/img/structure/B13686091.png)
![Bis[4-(trifluoromethyl)benzoyl] peroxide](/img/structure/B13686106.png)
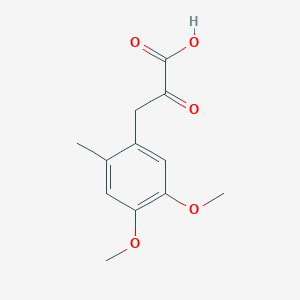
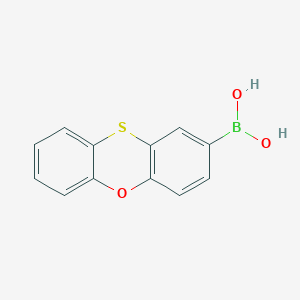
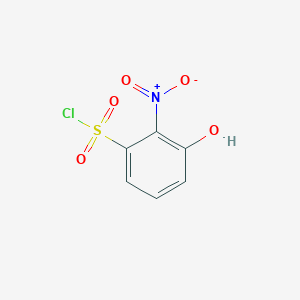
![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)
